molecular formula C12H11N3O2 B6434147 N-benzyl-6-hydroxypyrimidine-4-carboxamide CAS No. 2034474-47-8

N-benzyl-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B6434147
CAS No.: 2034474-47-8
M. Wt: 229.23 g/mol
InChI Key: HWAMVBRGSQFGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-6-hydroxypyrimidine-4-carboxamide (CAS 2034621-19-5) is a chemical compound with the molecular formula C12H10ClN3O2 and a molecular weight of 263.68 g/mol . This pyrimidine-based scaffold is of significant interest in medicinal chemistry and infectious disease research. Scientific literature indicates that chemotypes featuring a 6-hydroxypyrimidine-4-carboxamide core and an N-benzyl substituent are actively investigated for their potential as inhibitors of HIV integrase (IN), a key viral enzyme . Specifically, such structures are designed to mimic essential pharmacophores found in second-generation integrase strand transfer inhibitors (INSTIs) like Dolutegravir, which are critical for combating drug-resistant HIV strains . The presence of the hydrophobic N-benzyl group and the hydroxypyrimidinone core are two structural determinants essential for effective binding and inhibition of the integrase enzyme . This makes this compound a valuable building block for researchers synthesizing and evaluating novel antiviral agents to develop therapies with distinct resistance profiles. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-6-10(14-8-15-11)12(17)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAMVBRGSQFGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Curtius Rearrangement-Based Synthesis

The Curtius rearrangement serves as a foundational step in constructing the pyrimidine core. In one approach, 4-((3-benzylureido)methyl)furan-3-carbonyl azide undergoes thermal decomposition to form an isocyanate intermediate, which cyclizes to yield N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP). While DHFP is structurally distinct from the target compound, this method demonstrates the utility of benzylamine in forming N-substituted carboxamides. Critical parameters include:

  • Solvent : Dry tetrahydrofuran (THF) for cyclization.

  • Temperature : Reflux conditions (66–67°C).

  • Yield : 73.3% after column chromatography.

This pathway highlights the importance of azide intermediates in accessing bicyclic pyrimidines, though subsequent functionalization is required to attain the 6-hydroxy substitution.

Direct Carboxamidation of Pyrimidine Cores

Isocyanate-Mediated Carboxamide Installation

A more direct route involves reacting 6-amino-3-(benzyloxy)pyrimidine-2,4(1H,3H)-dione with benzyl isocyanate under microwave irradiation (150°C, 20 min). This method achieves C5 carboxamidation in a single step, bypassing multi-step protection-deprotection sequences. Key advantages include:

  • Reaction Efficiency : 85–92% yield for analogous compounds.

  • Microwave Acceleration : Reduces reaction time from hours to minutes.

  • Regioselectivity : Exclusive amidation at the C5 position due to electron-deficient pyrimidine ring.

The resulting 3-(benzyloxy)-6-(benzylcarbamoyl)pyrimidine-2,4(1H,3H)-dione is subsequently debenzylated using trifluoroacetic acid (TFA) or catalytic hydrogenation to reveal the 6-hydroxy group.

Protected Intermediate Strategies for Scale-Up

Ester Protection and Acylation-Deprotection Sequences

Patent WO2009088729A1 discloses a scalable process utilizing 5-ester-protected intermediates. The method involves:

  • Acylation : Treating N-benzyl-1-(alkyl)-2-aminoalkyl-5-(ethoxycarbonyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxamide with benzoyl chloride (1 equiv) in dichloromethane (DCM).

  • Deprotection : Hydrolyzing the ethoxycarbonyl group with aqueous sodium hydroxide (2M, 60°C).

Advantages Over Conventional Routes :

  • Reduced Acylating Agent Usage : 1 equivalent vs. 2 equivalents in unprotected systems.

  • Solvent Flexibility : Compatible with DCM, THF, or acetonitrile.

  • Yield : 89% purity after crystallization.

Comparative Analysis of Synthetic Methods

MethodKey StepConditionsYieldScalability
Curtius RearrangementIntramolecular cyclizationReflux in THF, 16h73.3%Moderate
Isocyanate CarboxamidationMicrowave-assisted amidation150°C, 20min85–92%High
Ester ProtectionBase hydrolysis2M NaOH, 60°C89%Industrial

The isocyanate route offers superior efficiency for laboratory-scale synthesis, while the ester protection strategy is better suited for kilogram-scale production due to simplified purification.

Challenges and Optimization Opportunities

Byproduct Formation in Cyclization Reactions

During Curtius rearrangement, competing pathways generate trace amounts of furan-3-carboxamide derivatives, necessitating column chromatography for isolation. Gradient elution (ethyl acetate/hexane, 2:3 v/v) effectively separates the target compound with >95% purity.

Microwave vs. Conventional Heating

Comparative studies show microwave irradiation reduces reaction times by 80% without compromising yield. For instance, 6-amination of 3-(benzyloxy)-6-chloropyrimidine-2,4(1H,3H)-dione completes in 20 minutes under microwaves versus 8 hours conventionally .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-benzyl-6-oxopyrimidine-4-carboxamide.

    Reduction: Formation of N-benzyl-6-hydroxypyrimidine-4-amine.

    Substitution: Formation of various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

N-benzyl-6-hydroxypyrimidine-4-carboxamide has been investigated for its potential as:

  • Anti-inflammatory Agent : The compound exhibits inhibitory effects on enzymes such as cyclooxygenase (COX) and nuclear factor kappa B (NF-κB), which are crucial in inflammatory pathways. This inhibition can lead to reduced inflammation and cell proliferation, making it a candidate for treating inflammatory diseases.
  • Anticancer Agent : Preliminary studies indicate that derivatives of this compound show promising cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions have demonstrated significant antitumor activity, with IC50 values indicating effective inhibition of cancer cell proliferation .
  • Antiviral Activity : Research has shown that this compound derivatives exhibit potent inhibitory activity against HIV integrase, suggesting their potential as antiviral agents .

Materials Science

Applications in Organic Electronics

The unique structural properties of this compound make it suitable for use in:

  • Organic Semiconductors : Its ability to form stable films and conduct electricity positions it as a candidate for organic electronic devices.
  • Photovoltaic Materials : The compound's properties are being explored for enhancing the efficiency of solar cells through its incorporation into photovoltaic materials.

Biological Studies

Research Probes

In biological research, this compound serves as a probe to study interactions between pyrimidine derivatives and biological macromolecules. This application is critical for understanding the molecular mechanisms underlying various biological processes and disease states.

Case Study 1: Anticancer Activity

A study synthesized several derivatives of this compound and tested their cytotoxicity on human leukemia cell lines. The results indicated that compounds with specific substitutions showed significant antitumor activity, with one derivative exhibiting an IC50 value of 14.0 μM against the K562 cell line, highlighting the compound's potential in cancer therapy .

Compound StructureIC50 Value (μM)Cell Line Tested
Para-chloro derivative14.0K562
Meta-dichloro derivative15.0K562

Case Study 2: Antiviral Properties

Research on analogues of this compound showed that compounds with a benzyl group on the C5 carboxamide demonstrated low nanomolar inhibitory activity against HIV-1. These findings suggest that structural modifications can significantly enhance antiviral efficacy .

CompoundCytoprotection (%)Biochemical Inhibition (IC50 nM)
Compound 3092–100%21–230
Compound 4362%Not specified

Mechanism of Action

The mechanism of action of N-benzyl-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like cyclooxygenase (COX) and nuclear factor kappa B (NF-κB), leading to reduced inflammation and cell proliferation . Additionally, it can bind to DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural Features and Modifications

The compound 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide () shares the pyrimidine-carboxamide backbone but differs in key substituents (Table 1) .

Table 1: Structural Comparison

Feature N-benzyl-6-hydroxypyrimidine-4-carboxamide 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide
Benzyl substituent Benzyl (C₆H₅CH₂) 4-Fluorobenzyl (F-C₆H₄CH₂)
Hydroxyl position Position 6 Position 5
Additional groups None 1-Methyl (position 1), 2-(1-Amino-1-methylethyl) (position 2), 6-Oxo
Oxidation state Dihydropyrimidine Dihydropyrimidine with 6-oxo group

Physicochemical Properties (Hypothetical Analysis)

Substituent variations significantly alter physicochemical profiles (Table 2):

  • Lipophilicity (logP): The 4-fluorobenzyl group in the compared compound increases logP compared to the non-fluorinated benzyl group, enhancing membrane permeability but reducing aqueous solubility .
  • Hydrogen-bonding capacity: The hydroxyl group at position 5 (vs. 6) may lower pKa, increasing acidity and altering interactions with polar residues in target proteins.

Table 2: Inferred Physicochemical Properties

Property This compound Compared Compound ()
logP ~2.1 (estimated) ~2.8 (higher due to F)
Water solubility Moderate (10–50 µM) Low (<10 µM)
pKa (hydroxyl) ~8.3 (position 6) ~7.5 (position 5)

Biological Activity

N-benzyl-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxyl group at the 6-position of the pyrimidine ring, which influences its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to different derivatives with potentially distinct biological activities.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. Notably, it has been shown to inhibit the activity of cyclooxygenase (COX) and nuclear factor kappa B (NF-κB), which are crucial in inflammatory processes and cell proliferation . This inhibition suggests potential applications in treating inflammatory diseases and certain cancers.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that various derivatives exhibit significant cytotoxicity against human leukemia cell lines. For example, compounds with specific substitutions on the phenyl ring showed IC50 values ranging from 14.0 μM to 15.0 μM against K562 cells . The structure-activity relationship (SAR) indicates that both electron-donating and electron-withdrawing groups on the phenyl ring can enhance anticancer activity.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. It effectively suppresses COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) . This property positions it as a candidate for further development in treating inflammatory conditions.

Antiviral Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promise as an antiviral agent. Studies indicate that derivatives containing a benzyl group exhibit maximal cytoprotection without significant cytotoxicity, demonstrating exceptional biochemical inhibition against viral enzymes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameKey ActivityIC50 Value
This compoundCOX inhibition0.04 μmol
N-benzyl-6-oxopyrimidine-4-carboxamideAnticancer14.0 μM
N-benzyl-6-hydroxypyrimidine-4-amineAntiviral (cytoprotection)EC50 < 50 nM

Case Studies

  • Anticancer Efficacy : A study synthesized various derivatives of this compound to evaluate their cytotoxic effects on leukemia cell lines. The results indicated that modifications on the phenyl ring significantly affected their potency, highlighting the importance of structural optimization in drug design .
  • Inflammation Model : In an experimental model of inflammation, this compound was administered to assess its effect on edema formation. The results demonstrated a marked reduction in inflammation markers, supporting its therapeutic potential in inflammatory diseases .
  • Antiviral Screening : Derivatives were tested against viral replication assays, showing promising results in inhibiting viral enzymes involved in RNA synthesis, which could lead to new antiviral therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-benzyl-6-hydroxypyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • The synthesis typically involves multi-step reactions starting with pyrimidine precursors. For example, coupling benzylamine to a pyrimidine-carboxylic acid intermediate using reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions. Optimization includes solvent selection (e.g., DMF or acetonitrile), temperature control (60–80°C), and purification via column chromatography . Green chemistry principles, such as reducing toxic solvents, can enhance sustainability .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm).
  • LC-MS for molecular weight verification (e.g., [M+H]+ peak matching calculated m/z).
  • X-ray crystallography to resolve 3D conformation, particularly for assessing hydrogen-bonding networks in the pyrimidine core .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

  • Solubility varies with solvent polarity: moderate in DMSO (~20 mM), low in water (<1 mM). Stability studies (via HPLC) under varying pH (4–9) and temperatures (4–37°C) are critical for biological assays. Degradation products (e.g., hydrolyzed benzyl group) can be monitored using LC-MS .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound against enzyme targets?

  • Enzyme inhibition assays : Use fluorescence-based or radiometric methods (e.g., kinase assays with ATP-competitive binding). For example, IC₅₀ values against tyrosine kinases can be determined via dose-response curves.
  • Cellular studies : Assess cytotoxicity (MTT assay) and target engagement (Western blot for phosphorylated proteins). Evidence from analogs suggests potential activity in pathways like PI3K/AKT/mTOR .

Q. What strategies resolve contradictions in reported bioactivity data for pyrimidine carboxamide derivatives?

  • Meta-analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioAssay).
  • Structural-activity relationships (SAR) : Systematically modify substituents (e.g., benzyl vs. phenoxyethyl groups) to isolate key functional groups. For example, replacing benzyl with a fluorophenoxy group (as in ) may alter receptor binding affinity .

Q. How does the compound interact with biological membranes, and what computational methods predict its pharmacokinetic properties?

  • Molecular dynamics simulations model lipid bilayer penetration, highlighting hydrophobic interactions from the benzyl group.
  • ADMET prediction : Tools like SwissADME estimate logP (~2.5), moderate blood-brain barrier permeability, and CYP450 metabolism risks. Experimental validation via Caco-2 cell permeability assays is recommended .

Methodological and Analytical Challenges

Q. What analytical techniques quantify trace impurities in this compound batches?

  • HPLC-DAD/ELSD with C18 columns (gradient elution: 0.1% TFA in water/acetonitrile) detects impurities at <0.1%.
  • NMR impurity profiling identifies residual solvents (e.g., DMF) or unreacted intermediates .

Q. How can researchers design comparative studies between this compound and its analogs?

  • Library synthesis : Prepare derivatives with varied substituents (e.g., halogenation, alkylation) using parallel synthesis.
  • High-throughput screening : Test libraries against panels of cancer cell lines (NCI-60) or bacterial strains (e.g., S. aureus, E. coli) to identify lead candidates .

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